1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one
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Overview
Description
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-methoxybenzaldehyde with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the propanone group .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar structural framework but includes a triazole ring instead of a thiazole ring.
Uniqueness: 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
89991-31-1 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-9(15)7-13-14-12(8-17-13)10-3-5-11(16-2)6-4-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
OZKVWZQIORWDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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